molecular formula C9H8N2O4 B12886235 2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide

2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide

Cat. No.: B12886235
M. Wt: 208.17 g/mol
InChI Key: BGVCUFBZMIMXDR-UHFFFAOYSA-N
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Description

2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide is a heterocyclic compound with the molecular formula C9H8N2O4 and a molecular weight of 208.17 g/mol . This compound is characterized by the presence of an isoxazole ring fused to a benzene ring, with two hydroxyl groups at positions 6 and 7, and an acetamide group at position 3. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroxybenzaldehyde with hydroxylamine hydrochloride to form the isoxazole ring, followed by acetylation to introduce the acetamide group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydro derivatives with reduced isoxazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide involves its interaction with specific molecular targets. The hydroxyl groups and the isoxazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-Dihydroxybenzo[d]isoxazol-3-yl)acetamide is unique due to the presence of two hydroxyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. These hydroxyl groups can participate in hydrogen bonding and other interactions, making this compound distinct from its analogs .

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

2-(6,7-dihydroxy-1,2-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C9H8N2O4/c10-7(13)3-5-4-1-2-6(12)8(14)9(4)15-11-5/h1-2,12,14H,3H2,(H2,10,13)

InChI Key

BGVCUFBZMIMXDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=NO2)CC(=O)N)O)O

Origin of Product

United States

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